What is the chemical structure and molecular weight of 2-Butoxy-4-chloropyridine
What is the chemical structure and molecular weight of 2-Butoxy-4-chloropyridine
Abstract
This technical guide provides a comprehensive overview of 2-Butoxy-4-chloropyridine, a substituted pyridine derivative of interest to researchers in synthetic and medicinal chemistry. The document details the molecule's chemical structure, molecular weight, and key physicochemical properties. A central focus is placed on a logical and field-proven synthetic methodology, rooted in the principles of nucleophilic aromatic substitution. Furthermore, this guide explores the compound's anticipated reactivity, potential applications as a synthetic building block, and essential safety and handling protocols based on data from analogous structures. Characterization data, including predicted Nuclear Magnetic Resonance (NMR) spectra, are presented to aid in the identification and quality control of this compound. This document is intended for an audience of researchers, scientists, and drug development professionals, providing the technical depth necessary to support advanced chemical research.
Molecular Structure and Physicochemical Properties
2-Butoxy-4-chloropyridine is a heterocyclic compound featuring a pyridine ring substituted with a butoxy group at the 2-position and a chlorine atom at the 4-position. The strategic placement of these functional groups dictates its reactivity and potential as a versatile intermediate in organic synthesis.
Chemical Structure and Data
The fundamental properties of 2-Butoxy-4-chloropyridine are summarized in the table below. The molecular formula is C₉H₁₂ClNO, and the molecular weight is approximately 185.65 g/mol .[1][2]
| Property | Value | Source(s) |
| IUPAC Name | 2-butoxy-4-chloropyridine | N/A |
| CAS Number | 1346809-04-8 | [1][2] |
| Molecular Formula | C₉H₁₂ClNO | [1][2] |
| Molecular Weight | 185.65 g/mol | [1] |
| Canonical SMILES | CCCCOC1=NC=CC(Cl)=C1 | N/A |
Structural Diagram
The chemical structure of 2-Butoxy-4-chloropyridine is depicted below. The butoxy group at the C2 position and the chloro group at the C4 position are key features for its synthetic utility.
Caption: Chemical structure of 2-Butoxy-4-chloropyridine.
Synthesis Methodology
The synthesis of 2-Butoxy-4-chloropyridine is most logically achieved via a nucleophilic aromatic substitution (SₙAr) reaction, a cornerstone of synthetic organic chemistry. This approach leverages the inherent reactivity of dichloropyridines, where the chlorine atom at the 2-position is more susceptible to nucleophilic displacement than the one at the 4-position due to the electron-withdrawing nature of the ring nitrogen.
The proposed synthesis follows a two-step pathway: first, the preparation of the starting material, 2,4-dichloropyridine, followed by its reaction with sodium butoxide in a Williamson ether synthesis fashion.
Step 1: Synthesis of 2,4-Dichloropyridine
The precursor, 2,4-dichloropyridine, can be synthesized from the commercially available 2-chloro-4-aminopyridine via a Sandmeyer-type reaction. This classic transformation provides a reliable route to replace an amino group with a chloro group.[3]
Experimental Protocol:
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Reaction Setup: To a stirred mixture of copper(II) chloride (1.2 equivalents) in acetonitrile (0.4 M), slowly add tert-butyl nitrite (1.5 equivalents).
-
Cooling: Stir the resulting mixture for 15 minutes and then cool to 0 °C using an ice bath.
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Addition of Amine: Slowly add a solution of 2-chloro-4-aminopyridine (1.0 equivalent) in acetonitrile (0.5 M) to the cooled reaction mixture.
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Reaction: Stir the mixture for 1 hour at 0 °C, then allow it to warm to room temperature and continue stirring for 16 hours.
-
Workup: Concentrate the reaction mixture in vacuo. Add a 15% aqueous ammonia solution and extract the aqueous layer with dichloromethane (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate under reduced pressure to yield crude 2,4-dichloropyridine. This product is often used in the next step without further purification.
Step 2: Synthesis of 2-Butoxy-4-chloropyridine
The final product is synthesized by reacting 2,4-dichloropyridine with sodium butoxide. This reaction proceeds via an SₙAr mechanism, with the butoxide ion selectively displacing the more reactive chlorine atom at the C2 position.
Experimental Protocol:
-
Preparation of Sodium Butoxide: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous n-butanol. To this, add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C. Allow the mixture to stir until the evolution of hydrogen gas ceases, indicating the complete formation of sodium butoxide.
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Reaction: To the freshly prepared sodium butoxide solution, add a solution of 2,4-dichloropyridine (1.0 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF) dropwise at room temperature.
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Monitoring: Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Quenching and Extraction: Upon completion, cool the reaction mixture to room temperature and carefully quench with water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Caption: Synthetic workflow for 2-Butoxy-4-chloropyridine.
Chemical Reactivity and Potential Applications
2-Butoxy-4-chloropyridine is a valuable building block for creating more complex molecules, primarily due to the reactivity of the C4-chloro substituent. This position is amenable to various transition-metal-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: The chlorine atom at the 4-position can be replaced by aryl, heteroaryl, or vinyl groups by reacting it with the corresponding boronic acids or esters in the presence of a palladium catalyst and a suitable base.
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Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond at the 4-position, enabling the synthesis of 4-amino-2-butoxypyridine derivatives.
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Sonogashira Coupling: The introduction of alkyne moieties can be achieved through palladium- and copper-catalyzed coupling with terminal alkynes.
These transformations open avenues for the synthesis of a diverse range of compounds with potential applications in pharmaceuticals and materials science. For instance, substituted pyridines are prevalent scaffolds in many biologically active molecules.[4]
Characterization and Spectroscopic Data (Predicted)
Predicted ¹H NMR Spectrum
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Pyridine Protons: The pyridine ring is expected to show three distinct signals in the aromatic region (δ 6.5-8.5 ppm). The proton at C6, adjacent to the nitrogen, will likely be the most downfield. The protons at C3 and C5 will appear as doublets or doublets of doublets.
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Butoxy Protons: The butoxy chain will exhibit four signals: a triplet for the terminal methyl group (CH₃) around δ 0.9-1.0 ppm, two multiplets for the internal methylene groups (CH₂) in the range of δ 1.4-1.8 ppm, and a triplet for the methylene group attached to the ether oxygen (OCH₂) further downfield, likely around δ 4.2-4.4 ppm.
Predicted ¹³C NMR Spectrum
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Pyridine Carbons: Five signals are expected for the pyridine ring carbons. The carbon attached to the butoxy group (C2) and the carbon attached to the chlorine (C4) will be significantly influenced by these substituents. Based on data for similar compounds, the chemical shifts can be estimated as follows: C2 (~164 ppm), C3 (~110 ppm), C4 (~150 ppm), C5 (~115 ppm), and C6 (~148 ppm).[5][6]
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Butoxy Carbons: The four carbons of the butoxy group will appear in the aliphatic region of the spectrum. The OCH₂ carbon will be the most downfield (~68 ppm), followed by the other methylene carbons (~31 ppm and ~19 ppm), and finally the terminal methyl carbon (~14 ppm).[7]
Safety and Handling
No specific safety data sheet (SDS) is available for 2-Butoxy-4-chloropyridine. Therefore, it is imperative to handle this compound with the utmost care, assuming it to be hazardous. The safety precautions should be based on those for structurally related and potentially more hazardous compounds like 2-chloropyridine and 4-chloropyridine hydrochloride.[8][9][10]
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and metals.[10]
-
First Aid:
-
Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.[9]
-
Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[8]
-
Inhalation: If inhaled, move the person to fresh air.[9]
-
Ingestion: If swallowed, rinse the mouth and seek immediate medical attention.[8]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
2-Butoxy-4-chloropyridine is a synthetically accessible and valuable intermediate for chemical research. Its preparation via nucleophilic aromatic substitution on 2,4-dichloropyridine is a robust and scalable method. The presence of a reactive chlorine atom at the 4-position allows for a wide array of subsequent functionalization, making it a versatile building block for the synthesis of complex molecular architectures. While experimental data for this specific compound is limited, this guide provides a solid foundation for its synthesis, characterization, and safe handling based on established chemical principles and data from closely related analogues. Researchers are advised to perform small-scale trials and thorough characterization to validate the procedures and data presented herein.
References
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Semantic Scholar. (1997, March 1). An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines. Retrieved from [Link]
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